(1-Methyl-piperidin-3-ylmethoxy)-acetic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a piperidine ring, which is a common motif in many pharmaceuticals due to its ability to interact with biological systems effectively. The presence of the methoxy group and the acetic acid moiety further enhances its chemical properties, making it an interesting subject for study.
The compound can be synthesized through various methods, often involving the modification of piperidine derivatives. Research articles and patents provide insights into its synthesis and applications, indicating its relevance in drug design and development.
This compound can be classified under the category of amino acids due to the presence of the acetic acid functional group. It also falls under heterocyclic compounds because of its piperidine structure. Its potential pharmacological activities categorize it within bioactive compounds, particularly in the context of developing new therapeutic agents.
The synthesis of (1-Methyl-piperidin-3-ylmethoxy)-acetic acid typically involves several steps:
Specific methodologies may include:
The molecular formula for (1-Methyl-piperidin-3-ylmethoxy)-acetic acid can be represented as . Its structure includes:
The compound's molecular weight is approximately 213.26 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
(1-Methyl-piperidin-3-ylmethoxy)-acetic acid can undergo various chemical reactions:
Reactions are typically monitored using chromatographic techniques (e.g., High Performance Liquid Chromatography) to assess conversion rates and product formation.
The mechanism of action for (1-Methyl-piperidin-3-ylmethoxy)-acetic acid involves its interaction with specific biological targets, such as receptors or enzymes:
Studies on similar compounds suggest that modifications on the piperidine ring can significantly alter pharmacokinetic properties and biological activity.
(1-Methyl-piperidin-3-ylmethoxy)-acetic acid has potential applications in various fields:
The core synthetic approach to (1-Methyl-piperidin-3-ylmethoxy)-acetic acid relies on nucleophilic substitution reactions between N-methyl-3-hydroxymethylpiperidine and haloacetic acid derivatives. This method capitalizes on the nucleophilicity of the piperidine alcohol oxygen to form the critical ether linkage. The reaction typically employs chloroacetic acid or ethyl chloroacetate as electrophiles, with the latter requiring subsequent ester hydrolysis to yield the target carboxylic acid [4].
Key variables influencing reaction efficiency include:
Table 1: Nucleophilic Substitution Efficiency with Different Electrophiles
Electrophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
ClCH₂CO₂H | DMF | TEA | 80 | 6 | 68 |
BrCH₂CO₂H | DMF | TEA | 60 | 4 | 75 |
ClCH₂CO₂Et | CH₃CN | DIPEA | 85 | 8 | 72* |
BrCH₂CO₂Et | CH₃CN | DIPEA | 70 | 5 | 79* |
Ester hydrolysis required post-reaction; TEA = triethylamine; DIPEA = *N,N-diisopropylethylamine*
Precise control of reaction parameters substantially improves etherification efficiency and minimizes byproduct formation. Temperature optimization reveals a critical balance: reactions below 60°C suffer from incomplete conversion, while temperatures exceeding 100°C promote thermal decomposition and dialkylation impurities. Microwave-assisted synthesis demonstrates remarkable efficiency enhancements, achieving near-complete conversion in ≤1 hour at 100°C through rapid, uniform heating .
Concentration effects:
Stoichiometric considerations:
Table 2: Etherification Yield Optimization Under Varied Conditions
Piperidine:Electrophile Ratio | Solvent | Addn. Method | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|---|
1:1.0 | DMF | Normal | 80 | 6 | 68 | 8% diester |
1:1.2 | DMF | Normal | 80 | 6 | 75 | 12% diester |
1:1.2 | DMF | Inverse | 80 | 6 | 82 | 4% diester |
1:1.5 | CH₃CN | Inverse | 85 | 4 | 84 | 5% diester |
1:1.5 (microwave) | DMF | Inverse | 100 | 0.5 | 89 | <2% diester |
The chiral center at piperidine C3 presents significant synthetic challenges. Racemic synthetic routes typically generate (1-methylpiperidin-3-yl)methanol as a ~1:1 RS mixture, leading to diastereomeric products when coupled to achiral acetic acid derivatives. Resolution strategies include:
Computational analysis (DFT/B3LYP/cc-pVDZ) reveals significant energy differences (>2.3 kcal/mol) between transition states leading to (R)- and (S)-configured products during nucleophilic displacement, confirming the feasibility of stereoselective synthesis through judicious catalyst design .
Mitsunobu etherification provides a complementary approach to nucleophilic substitution, particularly valuable for acid-sensitive intermediates. This method employs N-methyl-3-hydroxymethylpiperidine, (1-methylpiperidin-3-yl)methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) with ethyl glycolate as nucleophile. The reaction proceeds under mild conditions (0-25°C) with complete inversion of configuration at the alcohol carbon, enabling stereospecific synthesis from enantiopure piperidinemethanol precursors. Post-reaction, ester hydrolysis delivers the target acid. Key advantages include:
Claisen rearrangement offers an innovative route through sigmatropic rearrangement:
This approach bypasses electrophilic haloacetate reagents but suffers from moderate yields (45-60%) and requires stringent temperature control during rearrangement. Recent advances demonstrate microwave acceleration significantly improves efficiency while reducing decomposition [5] .
Table 3: Comparison of Synthetic Routes to (1-Methyl-piperidin-3-ylmethoxy)-acetic Acid
Method | Key Advantage | Key Limitation | Max Yield | Stereocontrol | Scale Feasibility |
---|---|---|---|---|---|
Nucleophilic Substitution | Simple reagents, scalable | Diastereomer formation | 89% | Limited unless chiral start | Kilogram+ |
Mitsunobu Etherification | Configurational inversion | Triphenylphosphine oxide removal | 85% | Excellent with chiral input | Multigram |
Claisen Rearrangement | Avoids alkylating agents | High temp., moderate yields | 60% | Substrate-dependent | Gram |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7